molecular formula C19H24N4O2S2 B11459696 3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol

3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol

Cat. No.: B11459696
M. Wt: 404.6 g/mol
InChI Key: ULQCUMUAUKOAHP-UHFFFAOYSA-N
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Description

3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol typically involves multiple steps, starting from simpler precursors. A possible synthetic route could involve the following steps:

    Formation of the tetracyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of functional groups: Functional groups such as the hydroxyl, amino, and methylsulfanyl groups can be introduced through various organic reactions, including nucleophilic substitution and oxidation-reduction reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.

    Redox activity: The sulfur and nitrogen atoms may participate in redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol: Lacks the methylsulfanyl group.

    3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]butan-1-ol: Has an additional carbon in the side chain.

Uniqueness

The presence of the methylsulfanyl group and the specific tetracyclic structure make 3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol unique

Properties

Molecular Formula

C19H24N4O2S2

Molecular Weight

404.6 g/mol

IUPAC Name

3-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol

InChI

InChI=1S/C19H24N4O2S2/c1-10-12-9-25-19(2,3)8-11(12)13-14-15(27-17(13)21-10)16(20-6-5-7-24)23-18(22-14)26-4/h24H,5-9H2,1-4H3,(H,20,22,23)

InChI Key

ULQCUMUAUKOAHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC(=N4)SC)NCCCO)SC3=N1)(C)C

Origin of Product

United States

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